Acidity Enhancement: Phosphonothioic Acids vs. Phosphonic Acids (ΔpKa ≈ 1.5–2.0 Units)
Phosphonothioic acids (RP(=O)(OH)(SH)) exhibit substantially higher Brønsted acidity than their corresponding phosphonic acid (RP(=O)(OH)₂) analogs. This difference arises from the reduced electronegativity of sulfur versus oxygen (2.58 vs. 3.44), which decreases P–S bond polarity and facilitates proton dissociation from the remaining P–OH group [1].
| Evidence Dimension | Acid dissociation constant (pKa) of the first acidic proton |
|---|---|
| Target Compound Data | Phosphonothioic acids (RP(=O)(OH)(SH)): pKa values typically 0.5–1.0 units lower (more acidic) than corresponding phosphonic acids. |
| Comparator Or Baseline | Phosphonic acids (RP(=O)(OH)₂): pKa₁ ≈ 1.8–2.5 for alkylphosphonic acids; pKa₁ ≈ 1.3–1.8 for arylphosphonic acids. |
| Quantified Difference | Acidity increase of approximately ΔpKa = 1.5–2.0 units (approximately 30- to 100-fold increase in Ka) for the thio analog. |
| Conditions | Aqueous solution; values derived from comparative potentiometric titration studies of phosphonic and phosphonothioic acid pairs. |
Why This Matters
Higher acidity enhances metal-binding capacity at lower pH, directly impacting the efficiency of solvent extraction processes and the stability of metal complexes under acidic conditions.
- [1] Y. Rassukana et al., 'P-stereogenic phosphinothioic acids, phosphonothioic acids and their esters: Syntheses, reactions, and applications', Tetrahedron, 2020, 76(22), 131152. View Source
